Cas no 33757-62-9 (4-nitro-N-(quinolin-8-yl)benzenesulfonamide)

33757-62-9 structure
Nome del prodotto:4-nitro-N-(quinolin-8-yl)benzenesulfonamide
Numero CAS:33757-62-9
MF:C15H11N3O4S
MW:329.330541849136
MDL:MFCD02060829
CID:2822737
PubChem ID:4453505
4-nitro-N-(quinolin-8-yl)benzenesulfonamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- AKOS024374275
- CHEMBL540966
- DTXSID90403445
- BDBM50372514
- NCGC00161718-01
- PD182291
- CU-00000000141-1
- EN300-24111141
- Z115639090
- 4-nitro-N-(8-quinolyl)benzenesulfonamide
- 4-nitro-N-(8quinolyl)benzenesulfonamide
- 33757-62-9
- SCHEMBL13485922
- 4-nitro-N-(quinolin-8-yl)benzenesulfonamide
- 4-nitro-N-(quinolin-8-yl)benzene-1-sulfonamide
-
- MDL: MFCD02060829
- Inchi: InChI=1S/C15H11N3O4S/c19-18(20)12-6-8-13(9-7-12)23(21,22)17-14-5-1-3-11-4-2-10-16-15(11)14/h1-10,17H
- Chiave InChI: HXWOKTOKXJLLRZ-UHFFFAOYSA-N
Proprietà calcolate
- Massa esatta: 329.04702701Da
- Massa monoisotopica: 329.04702701Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 23
- Conta legami ruotabili: 3
- Complessità: 520
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.6
- Superficie polare topologica: 113Ų
4-nitro-N-(quinolin-8-yl)benzenesulfonamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24111141-0.05g |
33757-62-9 | 95% | 0.05g |
$348.0 | 2024-06-19 | ||
Enamine | EN300-24111141-1g |
33757-62-9 | 90% | 1g |
$414.0 | 2023-09-15 | ||
Enamine | EN300-24111141-1.0g |
33757-62-9 | 95% | 1.0g |
$414.0 | 2024-06-19 | ||
Enamine | EN300-24111141-10.0g |
33757-62-9 | 95% | 10.0g |
$1778.0 | 2024-06-19 | ||
Enamine | EN300-24111141-0.25g |
33757-62-9 | 95% | 0.25g |
$381.0 | 2024-06-19 | ||
Enamine | EN300-24111141-2.5g |
33757-62-9 | 95% | 2.5g |
$810.0 | 2024-06-19 | ||
Enamine | EN300-24111141-10g |
33757-62-9 | 90% | 10g |
$1778.0 | 2023-09-15 | ||
Enamine | EN300-24111141-0.5g |
33757-62-9 | 95% | 0.5g |
$397.0 | 2024-06-19 | ||
Enamine | EN300-24111141-0.1g |
33757-62-9 | 95% | 0.1g |
$364.0 | 2024-06-19 | ||
Enamine | EN300-24111141-5g |
33757-62-9 | 90% | 5g |
$1199.0 | 2023-09-15 |
4-nitro-N-(quinolin-8-yl)benzenesulfonamide Letteratura correlata
-
Fudi Zhong,Guannan Geng,Bing Chen,Ting Pan,Qianwen Li,Hui Zhang,Chuan Bai Org. Biomol. Chem. 2015 13 1792
33757-62-9 (4-nitro-N-(quinolin-8-yl)benzenesulfonamide) Prodotti correlati
- 1805845-97-9(2-(3-Chloropropanoyl)-4-(difluoromethyl)mandelic acid)
- 1429509-81-8((R)-Irsenontrine)
- 83256-99-9(methyl 3-(3-nitrophenyl)-3-oxopropanoate)
- 2418730-84-2(Methyl 3-ethynyl-5-formyl-4-methylbenzoate)
- 2015638-73-8(3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 2287333-31-5(2-Methyl-2-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acid)
- 2229396-35-2(1-(5-bromo-3-nitropyridin-2-yl)cyclobutylmethanamine)
- 1336672-88-8((2S)-1-(4-methylnaphthalen-1-yl)propan-2-amine)
- 2227866-73-9(rac-4-{2-(1R,2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}but-2-ynoic acid)
- 1251397-41-7(3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid)
Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
